Liriope muscari baily Saponins

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

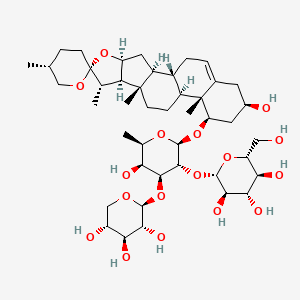

Liriope muscari baily saponins C (DT-13) is a novel compound isolated from Liriope muscari (Decne.) Baily . It has exhibited potent cytotoxicity against several solid tumors . It is also known to induce autophagy and has anti-thrombotic activity .

Synthesis Analysis

The steroidal saponins, including Liriope muscari baily saponins C, are isolated from a 70% EtOH extract of the roots of Liriope muscari (Decne.) L. H. Bailey . The isolation process involves the use of ultra-high-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry .Molecular Structure Analysis

The molecular formula of Liriope muscari baily saponins C is C44H70O17 . The exact mass is 870.46130076 g/mol and the monoisotopic mass is also 870.46130076 g/mol . The structure of these compounds is determined by analyses of infrared, nuclear magnetic resonance, and mass spectroscopic data .Physical And Chemical Properties Analysis

The molecular weight of Liriope muscari baily saponins C is 871.0 g/mol . It has a hydrogen bond donor count of 9 and a hydrogen bond acceptor count of 17 . The compound has a rotatable bond count of 7 .Applications De Recherche Scientifique

Anticancer Activity

Saponin C has been identified to exhibit cytotoxic activity against various cancer cell lines, including MDA-MB-435, 95D, HepG2, HeLa, MCF-7, and A549 . The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for anticancer therapy. Research has shown that steroidal saponins from Liriope muscari can suppress the adhesion and invasion of cancer cells, suggesting a role in preventing cancer metastasis .

Anti-inflammatory Properties

The anti-inflammatory effects of Saponin C are well-documented. It has been shown to significantly reduce inflammation markers in various models, which could be beneficial in treating chronic inflammatory diseases .

Cardiovascular Protection

Liriope muscari baily Saponins have demonstrated cardioprotective effects . These compounds can potentially be used to treat cardiovascular diseases by protecting cardiac tissues against ischemic damage and improving heart function .

Immunomodulatory Effects

Saponin C has been reported to have immunopharmacological properties. It can modulate the immune system, which may be useful in developing treatments for immune-related disorders .

Antioxidant Activity

Research indicates that Saponin C possesses antioxidant properties, which can help in neutralizing harmful free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The steroidal saponins, including Saponin C, have been found to have antimicrobial properties against a range of pathogens. This makes them valuable for the development of new antimicrobial agents .

Hypoglycemic Effects

Saponin C has shown potential in lowering blood glucose levels, which could be beneficial for managing diabetes. Its hypoglycemic activity is of particular interest in the field of endocrinology .

Neuroprotective Potential

Emerging studies suggest that Saponin C may have neuroprotective effects. This could pave the way for its use in treating neurodegenerative diseases or brain injuries .

Safety and Hazards

Mécanisme D'action

Target of Action

These compounds have been found to exhibit diverse biological properties, including anti-inflammatory, hypoglycemic, cardiovascular activities, and anticancer effects .

Mode of Action

They have been shown to induce autophagy and have anti-thrombotic activity . In cancer cells, they have been found to suppress adhesion and invasion, suggesting a potential role in preventing cancer metastasis .

Biochemical Pathways

Bioinformatics analysis has revealed that the accumulation of steroidal saponins in liriope muscari involves various enzyme genes and key transcription factors .

Result of Action

The molecular and cellular effects of these compounds include the induction of autophagy and anti-thrombotic activity . They also exhibit cytotoxic activity against various cell lines, including MDA-MB-435, 95D, HepG2, HeLa, MCF-7, and A549 .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHTMMHUVFPBQ-ZUTFNMMGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saponin C, from Liriope muscari | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)